2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide
CAS No.: 1351607-69-6
Cat. No.: VC6682553
Molecular Formula: C16H16ClNO2
Molecular Weight: 289.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351607-69-6 |
|---|---|
| Molecular Formula | C16H16ClNO2 |
| Molecular Weight | 289.76 |
| IUPAC Name | 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide |
| Standard InChI | InChI=1S/C16H16ClNO2/c1-16(20,12-7-3-2-4-8-12)11-18-15(19)13-9-5-6-10-14(13)17/h2-10,20H,11H2,1H3,(H,18,19) |
| Standard InChI Key | VTUADNTZFGLMGB-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name of the compound is 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide, reflecting its benzamide core with a 2-chloro substituent and a 2-hydroxy-2-phenylpropyl side chain. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.76 g/mol |
| CAS Registry Number | 1396870-83-9 |
| SMILES | C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)O |
The hydroxyl group at the 2-position of the propyl chain enables hydrogen bonding, while the chloro substituent enhances electrophilicity, influencing reactivity and target interactions.
Stereochemical Considerations
Synthesis and Reactivity
Stability and Reactivity
The amide bond in 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide is susceptible to hydrolysis under acidic or basic conditions. Kinetic studies on similar benzamides reveal pseudo-first-order rate constants () ranging from at pH 6.68 to faster degradation at extreme pH values . The chlorine atom at the 2-position may undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., hydroxide or amines), offering routes to derivatives.
Physicochemical Properties
Solubility and Partitioning
Experimental solubility data for this compound are unavailable, but its logP (calculated via XLogP3) is estimated at 3.2, indicating moderate lipophilicity. The hydroxyl group likely enhances aqueous solubility compared to non-polar benzamides, though the chloro substituent counterbalances this effect.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include at ~3300 cm, at ~1650 cm, and at ~750 cm.
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NMR: -NMR would show aromatic protons (δ 7.2–8.0 ppm), hydroxyl proton (δ 5.0–5.5 ppm), and methylene/methine protons (δ 2.5–4.0 ppm) .
Biological Activities and Mechanisms
Anticancer Activity
Analogous compounds, including N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, demonstrate cytotoxicity against MCF-7 breast cancer cells (IC = 18 µM) via apoptosis induction and ROS generation . The chloro and hydroxy groups in 2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide may similarly disrupt cancer cell redox balance or microtubule dynamics.
Receptor Interactions
Benzamides are known P2X7 receptor antagonists, implicating them in inflammation and pain modulation. The hydroxyl group in this compound could enhance binding affinity to the receptor’s allosteric site, as seen in 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide (IC = 0.8 µM).
Applications and Industrial Relevance
Pharmaceutical Development
This compound’s dual functionality (chloro for electrophilicity, hydroxy for solubility) positions it as a lead candidate for:
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Non-Opioid Analgesics: Targeting P2X7 receptors in neuropathic pain.
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Antimicrobial Agents: Addressing drug-resistant pathogens.
Chemical Intermediate
The reactive chloro and hydroxy groups enable derivatization into sulfonamides, esters, or heterocycles, expanding utility in agrochemicals and materials science.
Future Research Directions
Priority Investigations
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Stereoselective Synthesis: Resolve enantiomers and evaluate differential bioactivity.
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In Vivo Pharmacokinetics: Assess bioavailability, metabolism, and toxicity in animal models.
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Target Identification: Use molecular docking to predict interactions with kinases or GPCRs.
Collaborative Opportunities
Partnerships with academic and industrial labs could accelerate structure-activity relationship (SAR) studies, leveraging high-throughput screening and combinatorial chemistry.
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